

Infrared spectroscopy of 2-Fluorobenzyl chloride functional groups

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Compound of Interest

Compound Name: 2-Fluorobenzyl chloride

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An In-depth Technical Guide to the Infrared Spectroscopy of **2-Fluorobenzyl Chloride** Functional Groups

Introduction

2-Fluorobenzyl chloride (C_7H_6ClF) is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure consists of a benzyl chloride core with a fluorine atom substituted at the ortho-position of the benzene ring. Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. This guide provides a detailed analysis of the characteristic IR absorption frequencies for the functional groups present in **2-Fluorobenzyl chloride**, a standard experimental protocol for spectral acquisition, and a logical workflow diagram.

Vibrational Frequency Analysis

The infrared spectrum of **2-Fluorobenzyl chloride** is characterized by absorption bands arising from its distinct functional groups: the ortho-disubstituted aromatic ring, the chloromethyl group ($-CH_2Cl$), and the carbon-fluorine bond. The primary vibrational modes include stretching and bending vibrations.

Data Presentation: Characteristic Functional Group Frequencies

The table below summarizes the principal infrared absorption bands and their corresponding vibrational assignments for **2-Fluorobenzyl chloride**. These frequency ranges are compiled from established spectroscopic data for aromatic and halogenated compounds.

Functional Group	Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity
Aromatic Ring (C-H)	C-H Stretch	3100 - 3000[1][2]	Weak-Medium
Chloromethyl Group (C-H)	Asymmetric/Symmetric CH ₂ Stretch	3000 - 2850[2][3]	Medium
Aromatic Ring (C=C)	C=C In-Ring Stretch	1600 - 1585 and 1500 - 1400[1][2]	Medium-Strong
Chloromethyl Group (-CH ₂)	CH ₂ Scissoring (Bending)	1470 - 1450[2][3]	Medium
Aryl Fluoride (C-F)	C-F Stretch	1250 - 1100[4]	Strong
Aromatic Ring (C-H)	C-H Out-of-Plane Bending (oop)	770 - 735[5][6][7]	Strong
Alkyl Chloride (C-Cl)	C-Cl Stretch	850 - 550[2][8]	Strong

Detailed Interpretation:

- C-H Stretching:** The spectrum exhibits distinct C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹[1][6][9]. In contrast, the aliphatic C-H stretches from the chloromethyl (-CH₂) group are found just below 3000 cm⁻¹[2][3].
- Aromatic C=C Stretching:** The vibrations of the carbon-carbon double bonds within the benzene ring produce a series of characteristic sharp peaks in the 1600-1400 cm⁻¹ region[1][6][9].

- **C-H Bending Vibrations:** The C-H out-of-plane (oop) bending vibration is highly diagnostic for the substitution pattern of the benzene ring[1]. For an ortho-disubstituted ring, a strong band is expected in the 770-735 cm^{-1} range[5][6][7]. The CH_2 group also shows a characteristic scissoring (bending) vibration around 1470-1450 cm^{-1} [2].
- **Carbon-Halogen Stretching:** The C-F and C-Cl bonds give rise to strong absorption bands in the fingerprint region of the spectrum. The C-F stretch is typically very intense and is found in the 1250-1100 cm^{-1} region[4][10]. The C-Cl stretching vibration gives a strong band at lower wavenumbers, generally in the 850-550 cm^{-1} range[2]. A computational analysis of a related fluorobenzyl chloride molecule assigned the C-Cl stretch to a band at 564 cm^{-1} [8].

Experimental Protocol: FTIR Analysis

A common and effective method for obtaining a high-quality infrared spectrum of **2-Fluorobenzyl chloride**, which is a liquid at room temperature, is the thin-film method using salt plates.

Methodology: Thin-Film Analysis

This protocol outlines the procedure for preparing a sample and acquiring its FTIR spectrum.

Materials:

- **2-Fluorobenzyl chloride** sample
- Salt plates (e.g., NaCl or KBr), clean and dry
- Micropipette
- FTIR spectrometer
- Desiccator for plate storage

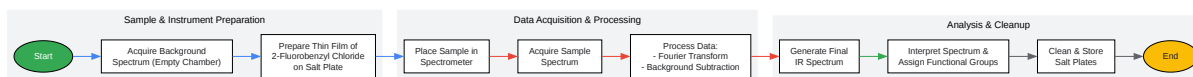
Procedure:

- **Instrument Preparation:** Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

- **Background Spectrum Acquisition:** Open the sample compartment. With the compartment empty and closed, acquire a background spectrum. This scan measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, and will be automatically subtracted from the sample spectrum[4].
- **Sample Preparation:** In a fume hood, use a micropipette to place one small drop of **2-Fluorobenzyl chloride** onto the surface of one salt plate. Place the second salt plate on top and gently press the plates together to create a thin, uniform liquid film. Avoid introducing air bubbles.
- **Spectral Acquisition:** Immediately place the assembled salt plates into the sample holder in the spectrometer's sample compartment and close the lid.
- **Data Collection:** Acquire the sample spectrum over the desired wavenumber range, typically 4000-400 cm⁻¹[4]. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The instrument's software will automatically perform a Fourier transform on the interferogram and subtract the background spectrum to generate the final infrared transmittance or absorbance spectrum[4].
- **Cleaning:** After the analysis, carefully disassemble the salt plates. Clean them thoroughly with a suitable dry solvent (e.g., dry acetone or methylene chloride) in a fume hood. Store the clean, dry plates in a desiccator to protect them from moisture[4].

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the FTIR analysis of **2-Fluorobenzyl chloride** is illustrated in the diagram below.



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Caption: Logical workflow for the FTIR analysis of **2-Fluorobenzyl chloride**.

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